Ethyl 3-((4-methylphenyl)thio)propionate
CAS No.: 85169-05-7
Cat. No.: VC3842895
Molecular Formula: C12H16O2S
Molecular Weight: 224.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85169-05-7 |
|---|---|
| Molecular Formula | C12H16O2S |
| Molecular Weight | 224.32 g/mol |
| IUPAC Name | ethyl 3-(4-methylphenyl)sulfanylpropanoate |
| Standard InChI | InChI=1S/C12H16O2S/c1-3-14-12(13)8-9-15-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 |
| Standard InChI Key | JHQSBVMORQJICP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCSC1=CC=C(C=C1)C |
| Canonical SMILES | CCOC(=O)CCSC1=CC=C(C=C1)C |
Introduction
Structural and Molecular Characteristics
Ethyl 3-((4-methylphenyl)thio)propionate (IUPAC name: ethyl 3-[(4-methylphenyl)sulfanyl]propanoate) features a propanoate ester backbone substituted at the third carbon with a 4-methylphenylthio group. The molecular formula is C₁₂H₁₆O₂S, with a molecular weight of 224.32 g/mol (calculated by adjusting the chloro analog’s mass for the methyl substitution). The thioether bridge (-S-) introduces electron-rich sulfur, influencing reactivity and intermolecular interactions.
Comparative Physicochemical Properties
While direct measurements for Ethyl 3-((4-methylphenyl)thio)propionate are unavailable, analogs like ethyl 3-[(4-chlorophenyl)thio]propanoate provide benchmarks :
The methyl group’s electron-donating effects slightly reduce polarity compared to chloro analogs, impacting solubility and partition coefficients.
Synthesis and Reaction Pathways
Thiol-Ester Conjugation
A plausible synthesis route involves the Michael addition of 4-methylbenzenethiol to ethyl acrylate under basic conditions, analogous to methods in fragrance chemistry . For instance, Example 2 of Patent WO2019166314A1 describes reacting (Z)-hex-3-ene-1-thiol with 4-methylpent-3-en-2-one using DBU (1,8-diazabicycloundec-7-ene) in tetrahydrofuran (THF). Adapting this protocol:
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Reaction Setup:
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4-Methylbenzenethiol (1 equiv.) + ethyl acrylate (1.2 equiv.) in THF.
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Catalytic DBU (0.1 equiv.) to deprotonate the thiol.
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Mechanism:
The thiolate ion attacks the α,β-unsaturated ester, forming the thioether linkage. -
Purification:
Column chromatography (hexane/MTBE 95:5) yields the product as a colorless liquid .
Alternative Pathways
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Nucleophilic Substitution: Reacting 4-methylthiophenol with 3-bromopropionic acid ethyl ester in the presence of K₂CO₃.
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Oxidative Methods: Thioethers can be oxidized to sulfoxides or sulfones, though this is less relevant for the parent compound .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Data from structurally related thioether-propanoate hybrids inform predicted signals:
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¹H-NMR (CDCl₃):
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δ 1.25 (t, 3H, CH₂CH₃), δ 2.32 (s, 3H, Ar-CH₃), δ 2.85 (t, 2H, SCH₂), δ 3.10 (t, 2H, COOCH₂), δ 4.15 (q, 2H, OCH₂), δ 7.15–7.30 (m, 4H, aromatic).
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¹³C-NMR:
The thioether’s sulfur atom deshields adjacent protons, shifting SCH₂ signals upfield compared to oxygen analogs.
Infrared (IR) Spectroscopy
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Key Bands:
Reactivity and Functional Applications
Fragrance and Flavor Chemistry
Thioethers are prized in perfumery for their sulfurous, fruity notes. Patent WO2019166314A1 highlights derivatives like 4-(hex-3-en-1-ylthio)-4-methylpentan-2-one as fragrance precursors. Ethyl 3-((4-methylphenyl)thio)propionate may undergo oxidative cleavage to yield aldehydes or ketones, enhancing volatility and aroma profiles.
Polymer and Material Science
The thioether’s radical scavenging properties suggest utility in:
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Antioxidant additives for polymers.
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Crosslinking agents in vulcanized rubbers.
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